KRAS G12C inhibitor 40, known as AMG 510 or sotorasib, represents a significant advancement in targeted cancer therapy, specifically for non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. This compound is notable for being the first Food and Drug Administration-approved drug that directly inhibits the KRAS protein, which has historically been deemed "undruggable" due to its complex structure and function in cancer biology. The development of AMG 510 has opened new avenues for treating patients with KRAS G12C mutations, which are prevalent in various cancers, particularly lung cancer.
AMG 510 was developed by Amgen Inc. and is classified as an irreversible covalent inhibitor. It specifically targets the KRAS G12C mutant protein by forming a covalent bond with cysteine-12 located in the switch II pocket of the KRAS protein. This mechanism effectively locks KRAS in its inactive state, thereby inhibiting its role in promoting cell proliferation and survival in cancerous cells .
The synthesis of AMG 510 involves several key steps that enhance efficiency and scalability. The initial step includes the reaction of an amide with oxalyl chloride to produce an intermediate compound. This intermediate is then subjected to cyclization under basic conditions to yield a racemic dione compound. Chiral separation is performed using dibenzoyl-d-tartaric acid to isolate the desired atropisomeric form of the compound .
AMG 510 features a unique molecular structure characterized by its quinazolinone core and acrylamide moiety, which are crucial for its binding affinity to KRAS G12C. The compound's structure allows it to effectively occupy the switch II pocket of the KRAS protein when it is in its inactive GDP-bound state. The specific arrangement of functional groups within AMG 510 contributes to its potency and selectivity against the mutant form of KRAS .
The chemical reactions involved in synthesizing AMG 510 include:
AMG 510 operates by covalently binding to cysteine-12 within the switch II pocket of the KRAS G12C protein. This binding inhibits the intrinsic GTPase activity of KRAS, preventing it from transitioning into its active GTP-bound form. As a result, cell signaling pathways that promote tumor growth are disrupted, leading to reduced proliferation of cancer cells expressing this mutation . Clinical data indicate that patients treated with AMG 510 show varying degrees of response, with some achieving partial responses or stable disease .
AMG 510 exhibits several notable physical and chemical properties:
Pharmacokinetic studies show that AMG 510 reaches maximum serum concentration within hours after administration, with an elimination half-life conducive for once-daily dosing regimens .
AMG 510 is primarily utilized in clinical settings for treating patients with advanced NSCLC that harbor KRAS G12C mutations. Its approval marks a pivotal moment in oncology, as it directly targets one of the most common oncogenic mutations found in human cancers. Ongoing research aims to explore combination therapies involving AMG 510 with other agents to overcome resistance mechanisms observed in some patients . Additionally, studies continue to investigate potential applications in other cancers exhibiting similar mutations.
The development and approval of AMG 510 not only provide a new therapeutic option but also serve as a model for future drug development targeting other historically challenging oncogenic mutations within the RAS family .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1